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Compound of Interest

Compound Name: 4-ethylhexanal

Cat. No.: B6588603 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical research and development, a thorough understanding of a molecule's

physicochemical properties is paramount for predicting its behavior, potential applications, and

safety profile. This guide provides a comparative analysis of experimentally determined

properties of 4-ethylhexanal against the predictive power of modern computational modeling

techniques. By juxtaposing hard experimental data with the theoretical approaches of

computational chemistry, we aim to offer a comprehensive overview for researchers and drug

development professionals.

Data Presentation: 4-Ethylhexanal and its Isomer
The following tables summarize the available experimental and computed physicochemical

properties for 4-ethylhexanal and its close isomer, 2-ethylhexanal. The inclusion of 2-

ethylhexanal, for which more extensive experimental data is available, serves as a valuable

reference for evaluating the potential accuracy of computational models for this class of

branched aldehydes.

Table 1: Physicochemical Properties of 4-Ethylhexanal
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Property Experimental Value
Computational
Model

Predicted Value

Molecular Weight 128.21 g/mol -

(Typically not

predicted, but used as

input)

Boiling Point
163°C at 760

mmHg[1]

Various QSPR/QSPR

models can be

applied.[2][3][4]

Data not available in

literature

Density 0.809 g/cm³[1]

DFT or molecular

dynamics simulations

can be used.

Data not available in

literature

Refractive Index 1.41[1]
QSPR models can be

developed.

Data not available in

literature

Flash Point 46.2°C[1]
QSPR models can be

developed.

Data not available in

literature

Vapor Pressure 2.11 mmHg at 25°C[1]

Molecular dynamics or

advanced QSPR

models can be used.

[5]

Data not available in

literature

Table 2: Physicochemical Properties of 2-Ethylhexanal (Isomer for Comparison)
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Property Experimental Value
Computational
Model

Predicted Value

Molecular Weight 128.21 g/mol -

(Typically not

predicted, but used as

input)

Boiling Point 162-165 °C

Various QSPR/QSPR

models can be

applied.[2][3][4]

Data not available in

literature

Density 0.8195 g/mL

DFT or molecular

dynamics simulations

can be used.

Data not available in

literature

Refractive Index 1.4155
QSPR models can be

developed.

Data not available in

literature

Vapor Pressure

Data available over a

range of

temperatures[6][7][8]

Molecular dynamics or

advanced QSPR

models can be used.

[5]

Data not available in

literature

Experimental Protocols
The experimental values cited in this guide are determined through standardized and rigorously

validated methodologies. Below are summaries of the key experimental protocols relevant to

the properties of 4-ethylhexanal.

Boiling Point Determination (OECD 103)
The boiling point of a liquid is the temperature at which its vapor pressure equals the

surrounding atmospheric pressure. The OECD Test Guideline 103 describes several methods

for this determination, including:

Ebulliometer Method: This method involves measuring the boiling point by directly observing

the temperature of the vapor-liquid equilibrium.
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Dynamic Method: In this approach, the boiling point is determined by measuring the vapor

pressure of the substance at different temperatures and extrapolating to standard

atmospheric pressure.

Distillation Method: This involves distilling the substance and recording the temperature at

which the liquid boils under atmospheric pressure.[9][10][11][12]

For a substance like 4-ethylhexanal, a simple distillation or a dynamic method would be

appropriate to obtain a precise boiling point.[13]

Density Measurement (OECD 109)
The density of a liquid is its mass per unit volume. OECD Guideline 109 outlines several

techniques for accurate density measurement:

Hydrometer: A weighted, graduated float is immersed in the liquid, and the density is read

from the calibrated stem at the point where the liquid surface meets it. This method is

suitable for liquids with a dynamic viscosity not exceeding 5 Pa·s.

Hydrostatic Balance: The density is calculated from the difference in the weight of a solid of

known volume when weighed in air and then submerged in the test liquid.

Oscillating Densimeter: A U-shaped tube is filled with the liquid and subjected to oscillation.

The density is determined from the change in the resonant frequency of the tube.[14][15][16]

[17]

Flash Point Determination (ASTM D93)
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable

mixture in air. The ASTM D93 standard test method, using a Pensky-Martens closed-cup tester,

is a widely accepted protocol.[1][18][19][20][21]

The procedure involves heating the sample in a closed cup at a controlled rate while stirring.

An ignition source is periodically introduced into the vapor space above the liquid. The flash

point is the temperature at which a flash is observed.[19][21]

Computational Modeling Approaches
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While specific computational predictions for 4-ethylhexanal's physicochemical properties are

not readily available in the literature, several powerful computational methods can be employed

to generate such data. These models are broadly categorized as follows:

Quantitative Structure-Property Relationship (QSPR)
QSPR models are statistical and machine learning-based approaches that correlate the

structural features of molecules with their physicochemical properties.[22] These models are

trained on large datasets of compounds with known properties to derive mathematical

relationships.

Workflow:

A dataset of diverse molecules with experimentally determined properties is compiled.

Molecular descriptors, which are numerical representations of the chemical structure, are

calculated for each molecule.

Statistical methods, such as multiple linear regression or machine learning algorithms, are

used to build a model that links the descriptors to the property of interest.

The model is then validated using an external set of compounds to assess its predictive

accuracy.

For 4-ethylhexanal, a QSPR model could predict properties like boiling point and refractive

index based on its structural descriptors.

Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of

atoms, molecules, and condensed matter.[23] It can be used to predict a wide range of

properties from first principles.

Application:

Geometry Optimization: DFT can determine the most stable three-dimensional

conformation of 4-ethylhexanal.
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Property Calculation: From the optimized geometry and electronic structure, properties

such as density, polarizability (related to refractive index), and vibrational frequencies can

be calculated.[24][25][26] DFT calculations can be computationally intensive, especially for

larger molecules.[27]

Molecular Dynamics (MD) Simulations
MD simulations provide a detailed view of the dynamic behavior of atoms and molecules over

time. By simulating the interactions of a large number of molecules, MD can predict

macroscopic properties.

Methodology:

A simulation box containing multiple molecules of 4-ethylhexanal is created.

The forces between the molecules are calculated based on a chosen force field.

Newton's equations of motion are solved to simulate the movement of each atom over a

series of small time steps.

By averaging the properties of the system over the simulation time, macroscopic

properties like density, viscosity, and vapor pressure can be determined.

Mandatory Visualizations
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Workflow: Comparison of Experimental and Computational Data

Experimental Workflow Computational Workflow
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Experimental Data
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Molecular Structure
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(QSPR, DFT, MD)
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Predicted Data

Model Validation &
Refinement

Click to download full resolution via product page

Caption: A flowchart illustrating the parallel workflows for obtaining experimental and

computational data for 4-ethylhexanal properties, leading to a comparative analysis and model

validation.
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Caption: A diagram showing the logical relationships between different computational modeling

approaches for predicting physicochemical properties from a molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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